Cas no 630126-16-8 (5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole)

5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole
- 5-(6-chloropyrimidin-4-yl)oxy-1H-indole
- 5-(6-chloro-pyrimidin-4-yloxy)-1H-indole
- 5-[(6-chloro-4-pyrimidinyl)oxy]-1H-indole
- SCHEMBL2434619
- 5-(6-chloro-pyrimidin-4-yloxy)-indole
- WVLFTHFFYNWPBQ-UHFFFAOYSA-N
- 630126-16-8
- DTXSID10726603
- DB-358622
- 5-(6-Chloropyrimidin-4-yloxy)-1H-indole
- 5-[(6-Chloropyrimidin-4-yl)oxy]-1H-indole
-
- インチ: InChI=1S/C12H8ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H
- InChIKey: WVLFTHFFYNWPBQ-UHFFFAOYSA-N
- SMILES: C1=C(C=C2C=CNC2=C1)OC3=NC=NC(=C3)Cl
計算された属性
- 精确分子量: 245.03600
- 同位素质量: 245.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 50.8Ų
じっけんとくせい
- PSA: 50.80000
- LogP: 3.40360
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole Security Information
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146597-1g |
5-((6-chloropyrimidin-4-yl)oxy)-1H-indole |
630126-16-8 | 95% | 1g |
$830 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739498-1g |
5-((6-Chloropyrimidin-4-yl)oxy)-1h-indole |
630126-16-8 | 98% | 1g |
¥5997.00 | 2024-05-06 | |
Chemenu | CM146597-1g |
5-((6-chloropyrimidin-4-yl)oxy)-1H-indole |
630126-16-8 | 95% | 1g |
$*** | 2023-03-31 |
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indoleに関する追加情報
Introduction to 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8) and Its Emerging Applications in Chemical Biology
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole, identified by the chemical identifier CAS No. 630126-16-8, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that integrate the functionalities of pyrimidine and indole moieties, which are well-documented for their roles in various biological processes. The presence of a chloro substituent on the pyrimidine ring and an oxygenated linker between the pyrimidine and indole units enhances its interactability with biological targets, making it a promising scaffold for drug discovery.
The structural composition of 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8) is characterized by a rigid aromatic system, which facilitates stable interactions with proteins and enzymes. The chloropyrimidine moiety is particularly noteworthy, as it has been extensively studied for its ability to modulate enzyme activity through hydrogen bonding and hydrophobic interactions. In contrast, the indole ring contributes to the compound's solubility in both polar and nonpolar environments, allowing it to traverse biological membranes effectively. This dual functionality makes 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8) an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled the virtual screening of vast libraries of compounds, including 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8), against biological targets such as kinases, transcription factors, and ion channels. Studies have demonstrated that this compound exhibits inhibitory activity against several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in inflammatory responses and cell cycle regulation, respectively. The mechanism of action likely involves competitive binding to the ATP-binding pockets of these enzymes, thereby disrupting their normal function.
In addition to its kinase inhibitory properties, 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8) has shown promise in preclinical models as a modulator of immune responses. The chloropyrimidine moiety interacts with immunoregulatory pathways by influencing the activity of key transcription factors such as NF-kB and AP-1. These pathways are central to the regulation of cytokine production and immune cell differentiation, making 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8) a potential therapeutic agent for disorders characterized by dysregulated immune responses, such as autoimmune diseases.
The synthesis of 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole (CAS No. 630126-16-8) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity and yield. Key synthetic strategies include nucleophilic substitution reactions at the chloro-substituted pyrimidine ring followed by etherification with indole derivatives under controlled conditions. Advances in catalytic methods have further refined these processes, enabling scalable production suitable for both research and industrial applications.
The pharmacokinetic profile of 5-((6-Chloropyrimidin-4-yloxy)-1H-indole (CAS No. 630126–16–8) is another critical aspect that has been extensively evaluated in preclinical studies. Initial pharmacokinetic assessments indicate moderate oral bioavailability coupled with reasonable tissue distribution, suggesting its potential for systemic administration. Metabolic stability studies have revealed that the compound undergoes limited biotransformation in vivo, primarily via Phase II conjugation reactions involving glucuronidation and sulfation pathways.
The safety profile of 5-((6-chloropyrimidin–4–yloxy)–1H–indolе(cas no 630126–16–8)has been assessed through acute toxicity studies, which demonstrate low systemic toxicity at tested doses. However, chronic exposure studies are still under way to fully characterize long-term effects on various organ systems。 These findings align with the growing demand for safer alternatives in drug development, where compounds like 5-((6-chloropyrimidin–4–yloxy)–1H–indolе(cas no 630126–16–8)offer a balanced approach between efficacy and tolerability。
Future directions in the study of 5-((6-chloropyrimidin–4-yloxy)–1H-indolе(cas no 630126–16–8)include structural optimization to enhance potency, selectivity, and pharmacokinetic properties。 Additionally, exploring its potential in combination therapies could provide new insights into treating complex diseases such as cancer, inflammation, and neurodegenerative disorders。 Collaborative efforts between academic researchers, pharmaceutical companies, and biotechnology firms will be crucial in translating these findings into clinical applications.
In conclusion, 5-((6-chloropyrimidin–4-yloxy)–1H-indolе(cas no 630126–16–8)is a structurally intriguing compound with significant promise in chemical biology。 Its unique combination of biological activities, synthetic accessibility, and favorable pharmacokinetic profile positions it as a valuable tool for further research。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies for a wide range of diseases.
630126-16-8 (5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole) Related Products
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)
- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)
- 2007033-38-5({1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine)
- 2137581-00-9(Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester)
- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)
- 88606-96-6(Butofilolol maleate)
- 2172366-36-6(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-dimethylpropanoic acid)
- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)




